Product packaging for Trivinylmethoxysilane(Cat. No.:CAS No. 193828-96-5)

Trivinylmethoxysilane

Cat. No.: B060962
CAS No.: 193828-96-5
M. Wt: 140.25 g/mol
InChI Key: JYTZMGROHNUACI-UHFFFAOYSA-N
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Description

Trivinylmethoxysilane is a versatile organosilicon compound characterized by a single methoxy group and three highly reactive vinyl termini. This unique structure underpins its primary value as a multifunctional crosslinking agent and a potent surface modifier. Its mechanism of action leverages the hydrolytic susceptibility of the methoxysilyl group, which readily condenses with hydroxylated surfaces (e.g., glass, silica, metals) or within silicate networks, forming stable covalent Si-O bonds. Concurrently, the three vinyl groups offer robust, accessible sites for further chemical reactions, most notably hydrosilylation with Si-H bonds or free-radical polymerization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12OSi B060962 Trivinylmethoxysilane CAS No. 193828-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(ethenyl)-methoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OSi/c1-5-9(6-2,7-3)8-4/h5-7H,1-3H2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTZMGROHNUACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C=C)(C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618647
Record name Triethenyl(methoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193828-96-5
Record name Triethenyl(methoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Fundamental Reactivity and Mechanistic Studies of Trivinylmethoxysilane in Gas Phase and Surface Reactions

Gas-Phase Reactivity of Trivinylmethoxysilane in Chemical Vapor Deposition (CVD) Systems

In Chemical Vapor Deposition (CVD), the gas-phase reactions of precursors are critical in determining the composition and properties of the deposited film. This compound (TVMS) serves as a precursor for silicon-containing films. nih.gov In the heated reactor, TVMS can undergo various gas-phase reactions prior to reaching the substrate surface. The nature and extent of these reactions are heavily influenced by process parameters such as temperature and pressure.

The vinyl groups attached to the silicon atom are susceptible to thermal decomposition and rearrangement reactions at elevated temperatures. These reactions can lead to the formation of various reactive intermediates in the gas phase. The methoxy (B1213986) group can also participate in gas-phase reactions, potentially being eliminated as methanol (B129727) or other volatile byproducts. The interplay of these gas-phase reactions ultimately dictates the chemical species that arrive at the substrate surface, influencing the growth rate and quality of the resulting film. For instance, in the deposition of silicon-based materials, the controlled decomposition of TVMS in the gas phase is essential to ensure the delivery of silicon-containing species to the growth surface. nih.gov

Surface Reaction Mechanisms of this compound in Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions. numberanalytics.com The controlled nature of ALD allows for the deposition of highly conformal and uniform films with atomic-level precision. atomiclayerdeposition.com The surface chemistry of the precursor is paramount in ALD, and this compound has been investigated as a potential precursor for silicon and silicon dioxide films. researchgate.net

Investigation of this compound Adsorption and Reaction with Hydroxylated Substrate Surfaces (e.g., SiOH)*

The initial step in the ALD process involves the adsorption of the precursor onto the substrate surface. For many oxide substrates, the surface is terminated with hydroxyl (-OH) groups, which provide reactive sites for the precursor to attach. rsc.orgaps.orgboisestate.edu Theoretical studies, such as those using density-functional calculations, have predicted that this compound should exhibit favorable adsorption on a hydroxylated surface (–OH*). researchgate.net This adsorption is thought to occur through the reaction of the methoxy group of TVMS with the surface hydroxyl groups, leading to the formation of a covalent bond between the silicon atom of the precursor and the oxygen atom of the substrate, and the release of methanol as a byproduct.

The vinyl groups of the adsorbed TVMS molecule then become the new reactive sites on the surface for the subsequent co-reactant pulse. The efficiency of this initial adsorption and reaction step is crucial for achieving self-limiting growth, a hallmark of the ALD process. The interaction between the precursor and the hydroxylated surface is a key area of research, as it governs the nucleation and initial growth of the thin film. researchgate.netboisestate.edu

Reactivity of this compound with Co-reactants and Oxidizing Agents (e.g., Oxygen Plasma, H2O, H2O2, O3)

Following the this compound pulse and a subsequent purge step to remove any unreacted precursor, a co-reactant is introduced into the reactor to react with the surface-bound species. The choice of co-reactant is critical in determining the final composition of the deposited film.

For the deposition of silicon dioxide (SiO2), oxidizing agents are typically used as the co-reactant. Experimental studies have shown that while water (H2O), hydrogen peroxide (H2O2), and ozone (O3) show no reactivity with this compound at temperatures up to 260 °C, oxygen plasma is an effective co-reactant. researchgate.net The highly reactive species present in the oxygen plasma, such as oxygen radicals, can react with the vinyl groups of the adsorbed TVMS, leading to the formation of silicon dioxide and the removal of carbon-containing byproducts. researchgate.net This reaction regenerates a reactive surface for the next TVMS pulse, allowing for the layer-by-layer growth of the SiO2 film. numberanalytics.com

Co-reactantReactivity with this compound (up to 260°C)
Water (H2O)No reaction observed researchgate.net
Hydrogen Peroxide (H2O2)No reaction observed researchgate.net
Ozone (O3)No reaction observed researchgate.net
Oxygen PlasmaReactive, enables SiO2 deposition researchgate.net

Influence of Reaction Conditions on this compound Reaction Kinetics and Mechanisms (e.g., Temperature, Plasma Power)

The kinetics and mechanisms of the surface reactions involving this compound are significantly influenced by the reaction conditions, such as temperature and, in the case of plasma-enhanced ALD, plasma power. physicsandmathstutor.comyoutube.com

Plasma Power: In plasma-enhanced ALD, the power applied to the plasma source is another critical parameter. Increasing the plasma power generally leads to a higher concentration of reactive species, which can increase the deposition rate. researchgate.net However, excessively high plasma power can potentially lead to non-ideal film growth, such as increased surface roughness or the introduction of defects. Fourier Transform Infrared (FTIR) spectroscopy results have indicated that for SiO2 films deposited using TVMS and oxygen plasma, there are no significant differences in the film composition for depositions carried out with different plasma powers. researchgate.net

ParameterEffect on Deposition RateEffect on Film Composition
Increasing Temperature Decreases rate due to faster decay of oxygen radicals researchgate.netCan affect the ratio of certain bonding configurations (e.g., AS1 and AS2 bands in FTIR) researchgate.net
Increasing Plasma Power Increases rate researchgate.netNo significant differences observed by FTIR researchgate.net

Catalytic Transformations Involving this compound (e.g., in phosphine (B1218219) ligand synthesis)

Beyond its use in thin-film deposition, this compound can also participate in catalytic transformations. One notable application is in the synthesis of specialized phosphine ligands. Phosphine ligands are crucial components of many homogeneous catalysts used in a wide array of chemical reactions, including cross-coupling reactions for the formation of carbon-carbon and carbon-nitrogen bonds. sigmaaldrich.comresearchgate.netmdpi.comorgsyn.org

The vinyl groups of this compound can undergo reactions such as hydrophosphination, where a P-H bond adds across the carbon-carbon double bond. This reaction provides a route to functionalized phosphine compounds that can then be used as ligands in catalytic systems. The specific structure of the resulting phosphine ligand can be tailored by carefully selecting the phosphine reagent and the reaction conditions. The ability to synthesize novel phosphine ligands is of great interest in the field of catalysis, as the electronic and steric properties of the ligand can have a profound impact on the activity and selectivity of the metal catalyst. sigmaaldrich.com

Advanced Materials Fabrication and Application Paradigms Utilizing Trivinylmethoxysilane

Thin Film Deposition Technologies for Microelectronics and Optoelectronics

Trivinylmethoxysilane has emerged as a significant precursor in the fabrication of advanced materials, particularly in the deposition of thin films for microelectronic and optoelectronic applications. Its high volatility, affordability, and halogen-free composition make it an attractive and safer alternative to traditional silicon precursors. researchgate.netacs.orgresearchgate.net

Atmospheric Pressure Spatial Atomic Layer Deposition (AP-SALD) of SiO2 Films using this compound

Atmospheric Pressure Spatial Atomic Layer Deposition (AP-SALD) is a high-throughput technique for depositing thin films with atomic-scale precision. google.comgrenoble-inp.frgrenoble-inp.fr While this compound (TVMS) has been explored as a precursor for silicon dioxide (SiO₂) films in deposition technologies, its direct application in a conventional thermal AP-SALD process has shown limitations. Specifically, TVMS exhibits no reactivity with common oxidizing agents like water, oxygen, hydrogen peroxide, or ozone at temperatures up to 260°C. researchgate.netacs.orggrenoble-inp.fr This lack of reactivity prevents film formation when operating in a true ALD mode, where sequential, self-limiting surface reactions are required. researchgate.netacs.orggrenoble-inp.fr

Research has shown that even at temperatures as high as 400°C, this compound precursors are unable to completely remove the hydroxyl (SiOH*) surface species, which is a critical step in the ALD cycle. uniri.hr This indicates that for TVMS to be effectively used in AP-SALD for SiO₂ deposition, an alternative activation method is necessary to overcome its low reactivity with conventional oxidizers. researchgate.netacs.org

Atmospheric Plasma-Enhanced Spatial Chemical Vapor Deposition (APE-SCVD) of SiO2 Films with this compound as a Precursor

To overcome the reactivity limitations of this compound, researchers have successfully employed atmospheric plasma-enhanced spatial chemical vapor deposition (APE-SCVD). researchgate.netacs.orgacs.org This technique combines the principles of spatial deposition with the use of an oxygen plasma to generate highly reactive atomic oxygen species. acs.orgin2p3.fr These reactive species can effectively activate the chemical vapor deposition (CVD) reaction on the substrate surface, enabling the successful deposition of high-purity SiO₂ films at low temperatures. acs.orgacs.orgin2p3.fr

In a typical APE-SCVD process using TVMS, the system is operated in a CVD mode, allowing for controlled crosstalk between the precursor and the plasma. researchgate.netgrenoble-inp.fr This approach has been shown to produce conformal, pinhole-free SiO₂ thin films on a variety of substrates, including silicon wafers, glass, and even flexible polymers, at temperatures ranging from room temperature to 180°C. researchgate.netgrenoble-inp.fracs.org High deposition rates of 2 to 5 nm/min have been achieved. researchgate.netgrenoble-inp.fracs.org

The deposition rate is influenced by process parameters such as plasma power and deposition temperature. Increasing the power applied to the plasma reactor leads to a higher deposition rate, while increasing the deposition temperature can cause a decrease in the rate due to the faster decay of metastable oxygen radical species. acs.orggrenoble-inp.fr Fourier-transform infrared spectroscopy (FTIR) analysis has shown that films deposited with different plasma powers exhibit no significant structural differences. acs.orggrenoble-inp.fr However, the deposition temperature does affect the ratio of certain asymmetric stretching bands in the FTIR spectrum. acs.orggrenoble-inp.fr Notably, despite the low deposition temperatures and open-air processing, no contamination from SiNₓ or SiCₓ has been observed in the deposited films. acs.orggrenoble-inp.fr

Table 1: APE-SCVD Process Parameters for SiO₂ Deposition using this compound

ParameterValue/RangeReference
PrecursorThis compound (TVMS) researchgate.netacs.orgacs.org
Co-reactantOxygen Plasma researchgate.netacs.orgacs.org
Deposition TemperatureRoom Temperature – 180°C researchgate.netgrenoble-inp.fracs.org
Deposition Rate2–5 nm/min researchgate.netgrenoble-inp.fracs.org
SubstratesSilicon wafers, glass, polymeric substrates researchgate.netgrenoble-inp.fracs.org

Development of Dielectric Layers and Insulators in Integrated Circuits utilizing this compound Precursors

The fabrication of reliable dielectric layers and insulators is a critical aspect of modern integrated circuit (IC) manufacturing. nih.govkaist.ac.kr These layers are essential for separating conductive components and preventing electrical leakage. keyresin.comgoogle.com Silicon dioxide (SiO₂) is a widely used dielectric material in the microelectronics industry due to its excellent insulating properties. researchgate.netacs.orgmdpi.com

This compound is considered a promising precursor for creating low-k dielectric films, which are crucial for reducing the dielectric constant of insulating layers in integrated circuits. nih.gov The use of organosilicon precursors like TVMS allows for the incorporation of Si-C bonds, which can lead to larger spatial volumes and lower polarizability compared to Si-O and Si-H bonds, ultimately resulting in a lower dielectric constant. nih.gov

The development of deposition processes like APE-SCVD using TVMS at low temperatures opens up possibilities for fabricating SiO₂ insulation layers on temperature-sensitive substrates and for advanced packaging applications. researchgate.netacs.orggrenoble-inp.fr The ability to deposit high-quality, dense, and conformal SiO₂ films at temperatures as low as 60°C is particularly advantageous for applications such as Josephson voltage standard (JVS) chips, which have stringent requirements for deposition temperature and step-coverage. mdpi.com The use of plasma-based deposition techniques with precursors like TVMS allows for the creation of SiO₂ films with low compressive stress and smooth surface morphologies, which are desirable for reliable device performance. mdpi.comhzdr.de

Engineering of Functional Coatings and Hybrid Materials using this compound

This compound serves as a versatile building block in the synthesis of functional coatings and hybrid materials, owing to its reactive vinyl and methoxy (B1213986) groups. These functionalities allow for its incorporation into both organic and inorganic networks, leading to materials with tailored properties.

Fabrication of Polysiloxane Hybrid Coatings

Polysiloxane hybrid coatings are known for their excellent durability, chemical resistance, and UV stability. keyresin.com this compound can be used as a component in the formulation of these coatings. The vinyl groups can participate in polymerization reactions, while the methoxysilane (B1618054) group can undergo hydrolysis and condensation to form a siloxane network. This dual reactivity allows for the creation of crosslinked hybrid polymers with enhanced mechanical and protective properties.

These hybrid coatings can be formulated to be high-solids and low-viscosity, making them suitable for various application methods. keyresin.com They can provide a clear, high-gloss finish that is resistant to abrasion and the yellowing effect of UV light, making them ideal as protective topcoats for a variety of surfaces, including decorative flooring systems and concrete toppings. keyresin.com The incorporation of this compound can contribute to the development of isocyanate-free coating systems. keyresin.com

Synthesis of Organic-Inorganic Hybrid Structures

The unique chemical structure of this compound, featuring both polymerizable vinyl groups and a hydrolyzable methoxysilane group, makes it a valuable monomer for the synthesis of organic-inorganic hybrid materials. science.gov These materials combine the properties of both organic polymers and inorganic networks at the molecular level.

This compound can be used in sol-gel processes to create hybrid thin films. science.gov In these processes, the methoxysilane group hydrolyzes and condenses to form an inorganic silica-based network, while the vinyl groups are available for subsequent organic polymerization reactions. This allows for the creation of interconnected organic-inorganic structures with tunable properties. For instance, this compound has been used in the preparation of chitosan-silane hybrid thin films. science.gov These hybrid materials can exhibit controlled layer thickness and morphology, and their properties can be tailored by selecting different silane (B1218182) precursors. science.gov The ability to form these hybrid structures opens up possibilities for applications in various fields, including the development of coatings with specific wetting behaviors and enhanced mechanical properties. researchgate.net

Surface Modification for Enhanced Functionality (e.g., Oleophobic Membranes)

The strategic modification of surfaces to introduce specific functionalities is a cornerstone of advanced materials engineering. This compound is utilized as a key precursor in processes designed to impart desired surface properties, most notably oleophobicity (oil-repellency), which is critical for applications such as oil-water separation.

One of the primary methods for this modification is Atomic Layer Deposition (ALD), a technique capable of depositing ultra-thin, uniform, and pinhole-free films onto various substrates. researchgate.net In the fabrication of oleophobic membranes, this compound can be used as an ALD precursor to create a conformal oxide coating, such as silicon dioxide (SiO₂), on the membrane's surface and within its pores. gelest.com This process is typically conducted at relatively low temperatures, making it suitable for polymeric membranes that have low melting points. researchgate.netgelest.com

The resulting oxide layer, when hydrated, creates a physical barrier that prevents direct contact and adhesion of oil droplets. gelest.com This mechanism is based on creating a superhydrophilic (water-attracting) and underwater-superoleophobic surface. Water becomes trapped within the micro- and nano-structures of the coated membrane, forming a stable water layer that repels oil. gelest.com The ability to precisely control the thickness of the deposited film through ALD allows for the fine-tuning of the membrane's properties without significantly altering its bulk structure or pore size. researchgate.net

Research has demonstrated that this approach can significantly enhance the anti-fouling characteristics of membranes, making them more efficient and durable for treating oily wastewater, a persistent challenge in various industries. google.cominnovationforever.com The modification helps to reduce the adhesion of organic foulants, allowing them to be easily removed and thereby extending the operational lifespan of the membrane. google.com

Interactive Table: this compound in Surface Modification

Parameter Description Relevance Reference
Modification Technique Atomic Layer Deposition (ALD)Allows for precise, conformal coatings on complex topographies. researchgate.netgelest.com
Precursor Role Source for Silicon Dioxide (SiO₂) layerThe vinyl and methoxy groups facilitate the deposition chemistry. gelest.com
Target Functionality Oleophobicity / Anti-foulingCreates an oil-repellent surface for improved separation performance. gelest.comgoogle.com
Mechanism Formation of a hydrated oxide layerThe water layer acts as a barrier to prevent oil adhesion. gelest.com
Substrates Polymeric Membranes (e.g., PVDF)Low-temperature ALD process is compatible with heat-sensitive materials. researchgate.netgelest.com

Integration in Corrosion Inhibition Systems and Sealants

This compound's chemical structure makes it a valuable component in formulations designed to protect materials from environmental degradation, specifically in corrosion inhibition systems and as a component in high-performance sealants.

Corrosion Inhibition

Vinyl silanes, including this compound, are employed as coupling agents and for surface pretreatment to enhance the corrosion resistance of metallic substrates. google.comsemanticscholar.org The fundamental mechanism involves the hydrolysis of the methoxy groups on the silane into reactive silanol (B1196071) (Si-OH) groups in the presence of water. google.com These silanol groups can then condense with hydroxyl groups present on the metal surface (like aluminum or steel), forming stable, covalent metallo-siloxane bonds (M-O-Si). innovationforever.com

Simultaneously, the silanol groups condense with each other to form a highly cross-linked, durable siloxane (Si-O-Si) network on the substrate. innovationforever.com This thin film acts as a robust physical barrier, impeding the ingress of corrosive agents like water and chloride ions to the metal surface. innovationforever.comsemanticscholar.org The vinyl functional groups can further participate in cross-linking reactions with a subsequent polymer topcoat (such as paint), dramatically improving adhesion and preventing delamination, which is a common failure mode in protective coatings. google.com Patents have listed this compound as a component in sealer compositions designed to protect steel-reinforced concrete from corrosion-causing agents. google.com

Sealants

In the realm of sealants, this compound functions as a cross-linking and adhesion-promoting agent. Sealants are materials used to block the passage of fluids through openings or joints, requiring excellent adhesion, flexibility, and durability. acs.org this compound can be incorporated into sealant formulations, particularly those based on silicone chemistry. google.comjustia.com

Its vinyl groups are reactive and can participate in curing reactions, such as those initiated by UV light (photocuring) or through hydrosilylation with silicon-hydride functional polymers. cymitquimica.com This helps to build the cross-linked polymer network that gives the sealant its cohesive strength and elasticity. The methoxy groups, as in corrosion applications, can hydrolyze and bond to inorganic substrates like glass and metal, ensuring a strong, durable seal. researchgate.net This dual functionality makes it a valuable additive in producing high-performance sealants for demanding applications in construction, automotive, and aerospace industries. acs.orgcymitquimica.com

Computational and Theoretical Investigations of Trivinylmethoxysilane and Its Reactions

Quantum Chemical Studies on Trivinylmethoxysilane (e.g., Density Functional Theory - DFT)

Quantum chemical methods, with Density Functional Theory (DFT) at the forefront, are powerful computational techniques used to investigate the electronic structure and properties of molecules. aip.orgresearchgate.net DFT calculations allow for the accurate prediction of molecular geometries, reaction energies, and other properties that govern the chemical behavior of precursors like this compound. nottingham.edu.cnresearchgate.net These methods are fundamental to the modern, in-silico design and screening of new molecules for processes like Atomic Layer Deposition (ALD). researchgate.net

Prediction of ALD Reactivity and Surface Interactions Involving this compound

The suitability of a molecule as an ALD precursor is determined by its thermal stability, volatility, and aggressive, self-limiting reactivity with a substrate surface. researchgate.net DFT has become an invaluable tool for screening potential precursors by calculating properties that correlate with these requirements. researchgate.netdtic.mil

A key application of DFT in this area is the computational screening of large numbers of candidate molecules. In a study screening 85 different silicon-containing precursors for Si ALD reactions, This compound (referred to as Methoxy-trivinyl-silane) was identified as showing positive indications for ALD reactivity. This finding, derived from state-of-the-art density-functional calculations, highlights the potential of this compound for the controlled growth of silicon thin films, which are crucial for the electronics and renewable energy industries.

The interaction of a precursor with a substrate surface is fundamental to the ALD process. DFT calculations can model these interactions, for instance, by simulating the precursor's reaction with hydroxylated surfaces, which are common in ALD processes. researchgate.net The initial physisorption step has been identified through DFT calculations as being crucial for deposition. cardiff.ac.uk By calculating the adsorption energies and the energies of reaction pathways for chemisorption, researchers can predict the reactivity of a precursor on a given surface. cardiff.ac.uknih.gov While specific DFT data for this compound's surface interactions are not widely published, the methodology has been successfully applied to a range of other silicon precursors, providing a clear framework for its future investigation. cardiff.ac.uk

Below is an example of how DFT can be used to evaluate the reactivity of a precursor by calculating key thermodynamic parameters for its reaction with a surface.

ParameterDescriptionExample Value (kcal/mol) for a Model Si Precursor
Adsorption Energy (E_ads)The energy released when the precursor physically adsorbs onto the surface. A more negative value indicates stronger adsorption.-15.2
Activation Energy (E_a)The energy barrier that must be overcome for the chemisorption reaction to occur. A lower value indicates a more favorable reaction.10.5
Reaction Energy (ΔE_rxn)The overall energy change of the surface reaction. A negative value indicates an exothermic and thermodynamically favorable reaction.-25.8

This table presents illustrative data for a generic silicon precursor to demonstrate the outputs of DFT calculations in ALD reactivity studies.

Exploration of Reaction Pathways and Energy Landscapes for this compound Transformations

Understanding the step-by-step mechanism of a chemical transformation is crucial for controlling reaction outcomes. DFT calculations are used to map out the entire reaction pathway for processes like precursor decomposition or surface reactions in ALD and Chemical Vapor Deposition (CVD). nottingham.edu.cnresearchgate.netscirp.org This involves identifying all intermediates and transition states on the potential energy surface. nottingham.edu.cn

The collection of all possible structures (minima and transition states) and the pathways connecting them is known as the energy landscape. researchgate.netmdpi.com The topography of this landscape, with its valleys (stable intermediates) and mountain passes (transition states), dictates the dynamics of a chemical reaction. researchgate.net For a molecule like this compound, computational exploration of its energy landscape can reveal:

The most likely decomposition pathways under thermal stress.

The mechanism of its reaction with co-reactants, such as oxygen plasma or water, during deposition processes. mdpi.com

The energetics of ligand elimination, which is a key step in ALD and CVD. cardiff.ac.uk

For example, DFT calculations on various silicon precursors have successfully elucidated the reaction pathways for their chemisorption on hydroxylated and amine-covered surfaces, explaining experimental observations of reactivity and film composition. cardiff.ac.uk By calculating the Gibbs free energy profile, researchers can determine the rate-limiting step of a reaction and identify potential side reactions that could lead to impurities in the deposited film. scirp.org While a detailed energy landscape for this compound transformations is a subject for specific research, the established computational methodologies provide a clear path for such an investigation. researchgate.net

The following table illustrates a simplified energy profile for a hypothetical surface reaction of a silicon precursor, as would be determined by DFT calculations.

Reaction StepSpeciesRelative Gibbs Free Energy (kcal/mol)
1Reactants (Precursor + Surface)0.0
2Physisorbed Complex-5.0
3Transition State 1+12.0
4Chemisorbed Intermediate + Byproduct-18.0

This table provides a conceptual illustration of a reaction energy profile that can be calculated using DFT to map transformation pathways.

Frontier Molecular Orbital (FMO) Analysis for this compound Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept within quantum chemistry that explains chemical reactivity based on the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. researchgate.net The HOMO, being the highest energy orbital containing electrons, acts as the electron donor, while the LUMO, the lowest energy orbital without electrons, acts as the electron acceptor.

The energy and spatial distribution of the HOMO and LUMO are key indicators of a molecule's reactivity. researchgate.net For this compound, an FMO analysis can predict:

Nucleophilic/Electrophilic character: The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

Reaction sites: The regions of the molecule where the HOMO and LUMO are localized indicate the most probable sites for reaction. For this compound, this would likely involve the vinyl groups and the methoxy (B1213986) group.

Reactivity with other molecules: The energy gap between the HOMO of one molecule and the LUMO of another is inversely proportional to their reactivity. A smaller HOMO-LUMO gap generally implies a more facile reaction. aip.org

FMO analysis has been successfully used to predict the reactivity of various organic and organometallic compounds, including precursors for deposition. For instance, the reactivity of different alkenes with atmospheric oxidants has been directly correlated with their HOMO energies. Although specific FMO data tables for this compound require dedicated calculations, the principles of FMO theory provide a robust framework for predicting its chemical behavior.

The table below shows representative FMO energy values for related small molecules, illustrating the type of data obtained from quantum chemical calculations.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Ethene-10.511.8112.32
Propene-10.181.6711.85
Methoxy-silane-11.252.1513.40

This table contains example data to illustrate the concepts of FMO analysis. The values are generic and not specific to this compound.

Computational Fluid Dynamics (CFD) Simulations of this compound Deposition Processes

While quantum chemistry focuses on molecular-level interactions, Computational Fluid Dynamics (CFD) is a simulation technique used to analyze and model the flow of fluids and heat transfer within a larger system, such as a CVD or ALD reactor. dtic.mil CFD is essential for understanding how macroscopic process parameters influence the deposition of thin films from a precursor like this compound. researchgate.net

CFD simulations can predict:

Precursor Distribution: How the precursor vapor is transported and distributed within the reactor, which is crucial for achieving uniform film thickness across a substrate. dtic.mil

Temperature and Velocity Profiles: The distribution of temperature and gas flow velocity inside the reactor, which affects reaction rates and precursor decomposition.

Deposition Rates: By coupling the fluid dynamics with chemical reaction kinetics (both in the gas phase and on surfaces), CFD models can predict the growth rate of the thin film at different locations on the substrate. mdpi.com

These simulations are vital for reactor design and process optimization. researchgate.net For example, CFD studies have been used to optimize the geometry of ALD reactors to ensure the efficient mixing and delivery of precursors, while preventing their premature reaction. dtic.mil In the context of depositing silicon-based materials like silicon carbide, CFD simulations have successfully predicted deposition rates that are consistent with experimental results, providing guidance for optimizing the process. For this compound, CFD modeling would be a key tool in scaling up a deposition process from the lab to industrial production, ensuring consistent film quality and efficient use of the precursor.

ParameterDescriptionTypical CFD Simulation Output
Inlet Gas VelocityThe speed at which the precursor and carrier gas enter the reactor.Velocity vector fields showing flow patterns.
Substrate TemperatureThe temperature of the surface where deposition occurs.Temperature contour maps of the substrate and gas.
Precursor Molar FractionThe concentration of the precursor in the gas phase.Species concentration maps showing precursor distribution.
Deposition RateThe rate of film growth on the substrate surface.Contour plot of film thickness or growth rate across the wafer.

This table describes typical inputs and outputs for a CFD simulation of a deposition process.

Thermodynamic and Kinetic Modeling of this compound Chemical Transformations

Thermodynamic and kinetic modeling provides a quantitative understanding of the feasibility and rate of chemical reactions. Thermodynamics determines the equilibrium state of a system—that is, the extent to which a reaction can proceed—based on properties like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Kinetics, on the other hand, describes the speed at which a reaction approaches equilibrium, governed by activation energies and rate constants.

For this compound, such modeling is critical for understanding its chemical transformations during storage, handling, and deposition:

Thermodynamic Modeling: Can predict the equilibrium composition of a gas mixture containing this compound at various temperatures and pressures. This is essential for determining the stable operating window for a CVD or ALD process and predicting the final products of a reaction. Thermodynamic data can often be calculated with high accuracy using quantum chemical methods.

Kinetic Modeling: Involves developing a detailed reaction mechanism consisting of elementary reaction steps and their associated rate constants. This allows for the prediction of how reaction rates change with temperature, pressure, and reactant concentrations. Kinetic models are crucial for simulating and controlling the growth rate and purity of films deposited from this compound.

Combining DFT calculations with kinetic modeling, often referred to as microkinetic modeling, is a particularly powerful approach. nottingham.edu.cn DFT can be used to calculate the energy barriers of elementary reaction steps, which are then used to determine the rate constants for the kinetic model. This integrated approach has been successfully applied to understand complex catalytic reaction networks and deposition processes. nottingham.edu.cn

The following table provides an example of thermodynamic and kinetic parameters for a hypothetical reaction involving a silicon precursor.

ParameterSymbolValueSignificance
Gibbs Free Energy of ReactionΔG°-35 kcal/molNegative value indicates a spontaneous and favorable reaction at equilibrium.
Enthalpy of ReactionΔH°-40 kcal/molNegative value indicates an exothermic reaction (releases heat).
Entropy of ReactionΔS°-17 cal/(mol·K)Negative value indicates an increase in order (e.g., gas to solid).
Activation EnergyE_a22 kcal/molEnergy barrier for the reaction; determines the reaction rate's temperature dependence.
Pre-exponential FactorA1 x 10¹³ s⁻¹Relates to the frequency of molecular collisions in the correct orientation for reaction.

This table illustrates the kind of data generated in thermodynamic and kinetic studies of chemical transformations.

Environmental Fate and Remediation Perspectives of Organosilicon Compounds

Environmental Partitioning and Transport Mechanisms of Organosilicon Compounds

The environmental distribution of trivinylmethoxysilane is governed by several key physical and chemical properties that influence its partitioning between air, water, soil, and sediment. While specific experimental data for this compound are limited, its behavior can be inferred from the properties of similar vinylalkoxysilanes.

Hydrolysis and its Impact on Partitioning:

This compound is susceptible to hydrolysis, a reaction with water that cleaves the methoxy (B1213986) groups from the silicon atom, forming trivinylsilanetriol and methanol (B129727). This reaction is a critical first step in its environmental transformation and significantly alters its partitioning behavior. The parent compound, being a relatively nonpolar liquid, is expected to have a moderate tendency to volatilize from water and soil surfaces. However, upon hydrolysis, the resulting silanetriol is more polar and water-soluble, which reduces its volatility and increases its affinity for the aqueous phase.

The rate of hydrolysis is influenced by pH, with studies on similar vinylalkoxysilanes showing that the reaction is catalyzed by both acidic and basic conditions. mdpi.com This rapid transformation in the presence of water suggests that in most environmental compartments, the dominant species will be the hydrolysis products rather than the parent this compound.

Sorption to Soil and Sediment:

The interaction of this compound and its hydrolysis products with soil and sediment is a key process affecting its transport. The sorption of organic compounds to soil is often correlated with the organic carbon content of the soil, expressed as the soil organic carbon-water (B12546825) partitioning coefficient (Koc). ecetoc.orgca.gov For nonpolar organic compounds, a higher Koc value indicates stronger sorption to soil and less mobility.

Volatilization and Atmospheric Transport:

The potential for volatilization from water to the atmosphere is described by the Henry's Law constant. epa.govusda.gov While a specific value for this compound is not available, its structural analogue, vinyltrimethoxysilane, has a vapor pressure that suggests a moderate potential for volatilization. nih.gov Once in the atmosphere, organosilicon compounds can be subject to long-range transport. researchgate.net The primary degradation pathway for many volatile organic compounds in the atmosphere is reaction with hydroxyl (OH) radicals. harvard.eduresearchgate.netpku.edu.cn The vinyl groups in this compound are expected to be reactive towards OH radicals, leading to its degradation in the atmosphere. nih.gov

A summary of the key partitioning mechanisms for this compound is presented in the interactive table below.

Environmental CompartmentKey Partitioning and Transport ProcessesInfluencing FactorsExpected Behavior of this compound
Water Hydrolysis, Volatilization, Sorption to suspended sedimentspH, Temperature, Water flow, Sediment loadRapid hydrolysis to more water-soluble silanetriols. Moderate potential for volatilization of the parent compound.
Soil Sorption to organic matter and mineral surfaces, LeachingSoil organic carbon content, Clay content, pH, Water infiltrationStrong sorption of hydrolysis products is expected, leading to limited mobility.
Air Atmospheric transport, Degradation by OH radicalsWind patterns, Sunlight intensity, Presence of other pollutantsPotential for long-range transport of the parent compound, followed by atmospheric degradation.

Biodegradation and Abiotic Transformation Pathways in Environmental Compartments for Organosilicon Species

The environmental persistence of this compound is determined by its susceptibility to both biological and non-biological degradation processes.

Abiotic Transformation:

The most significant abiotic transformation pathway for this compound is hydrolysis. gantrade.com The methoxy groups are readily hydrolyzed in the presence of water to form trivinylsilanetriol and methanol. mdpi.com This initial hydrolysis is often followed by condensation reactions, where the silanol (B1196071) groups of trivinylsilanetriol molecules react with each other to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers. mdpi.comresearchgate.net These condensed products are generally less soluble and less mobile in the environment.

Photodegradation, or the breakdown of chemicals by light, can also be a relevant abiotic process for some organic compounds. epa.gov While specific data on the photolytic stability of this compound are not available, the vinyl groups might be susceptible to photochemical reactions in the atmosphere or surface waters.

Biodegradation:

Information on the biodegradation of this compound is limited. In general, organosilicon compounds are considered to be relatively resistant to microbial degradation. gesamp.org However, some studies have shown that certain microorganisms can degrade components of organosilicon compounds. For instance, the vinyl acetate (B1210297) component of some polymers can be hydrolyzed by soil microbes. usda.gov It is plausible that microorganisms could potentially utilize the vinyl groups of this compound as a carbon source, although the silicon-carbon bond is generally stable. The methanol produced during hydrolysis is readily biodegradable.

Ecological Impact Assessments of Organosilicon Compounds in Various Ecosystems

The ecological impact of this compound is not well-documented. However, information on related compounds can provide some insights into its potential effects on various ecosystems.

The toxicity of organosilicon compounds can vary widely depending on their structure and properties. nih.gov For vinyltrimethoxysilane, a structurally similar compound, ecotoxicity data indicates a relatively low order of acute toxicity to fish. fishersci.com The hydrolysis product, methanol, can have toxic effects on aquatic organisms at high concentrations.

A key consideration for the ecological impact of organosilicon compounds is their potential for bioaccumulation. Compounds with high lipophilicity (fat-loving) and persistence have a greater tendency to accumulate in the tissues of organisms. While specific bioaccumulation data for this compound is unavailable, the parent compound's moderate polarity suggests a lower potential for bioaccumulation compared to highly nonpolar persistent organic pollutants. The rapid hydrolysis to more polar silanetriols would further reduce the potential for bioaccumulation in aquatic food webs. researchgate.net

It is important to note that the physical properties of organosilicon compounds can also have ecological effects. For example, high concentrations of insoluble silicone oils on the surface of water or sediments could physically coat and harm aquatic organisms. researchgate.net

Remediation Strategies for Contaminated Environments with Organosilicon Residues

In the event of environmental contamination with this compound, several remediation strategies could be considered, primarily drawing from techniques used for other organic chemical spills. vertasefli.co.ukresearchgate.nettaylorfrancis.com

In Situ Remediation:

Enhanced Bioremediation: This approach would involve stimulating the activity of naturally occurring microorganisms that may be capable of degrading this compound or its hydrolysis products. This could be achieved by adding nutrients or other amendments to the contaminated soil or groundwater. epa.gov

In Situ Chemical Oxidation (ISCO): This technique involves injecting chemical oxidants, such as permanganate (B83412) or persulfate, into the subsurface to chemically destroy the contaminants. The vinyl groups of this compound would likely be susceptible to oxidation. vertasefli.co.uk

Ex Situ Remediation:

Excavation and Disposal: In cases of highly concentrated contamination, the affected soil could be excavated and transported to a licensed hazardous waste facility for disposal.

Soil Washing: This process involves excavating the contaminated soil and washing it with a solution to extract the contaminants. The wash water would then be treated to remove the dissolved this compound and its byproducts. researchgate.net

Pump-and-Treat: For groundwater contamination, this method involves pumping the contaminated water to the surface for treatment using technologies such as activated carbon adsorption or advanced oxidation processes. vertasefli.co.uk

The selection of the most appropriate remediation strategy would depend on site-specific factors, including the concentration and extent of contamination, soil and hydrogeological conditions, and regulatory requirements.

The following table provides a summary of potential remediation strategies for this compound contamination.

Remediation StrategyDescriptionApplicabilityPotential AdvantagesPotential Disadvantages
Enhanced Bioremediation Stimulation of microbial degradation of the contaminant.Soil and groundwater.Cost-effective, environmentally friendly.May be slow, effectiveness depends on microbial populations.
In Situ Chemical Oxidation (ISCO) Injection of chemical oxidants to destroy the contaminant.Soil and groundwater.Rapid treatment of source zones.Potential for mobilization of other contaminants, cost of reagents.
Excavation and Disposal Physical removal of contaminated soil to a landfill.Soil.Rapid removal of contaminant mass.High cost, generation of waste for disposal.
Soil Washing Ex situ treatment of soil with a washing solution.Soil.Can be effective for a range of contaminants.Generates contaminated wash water that requires treatment.
Pump-and-Treat Extraction and above-ground treatment of contaminated groundwater.Groundwater.Established technology for plume containment.Can be a long-term and costly operation.

Future Research Trajectories and Emerging Technological Applications of Trivinylmethoxysilane

Exploration of Novel Trivinylmethoxysilane Derivatives and Precursor Chemistries for Tailored Applications

The functionalization of this compound is a burgeoning area of research, aiming to create novel derivatives with specific properties for targeted applications. By chemically modifying the vinyl or methoxy (B1213986) groups, scientists can fine-tune the reactivity, processability, and final properties of the resulting materials. For instance, the introduction of different functional groups can enhance adhesion, improve thermal stability, or alter the dielectric properties of polymers and coatings derived from this compound.

A significant area of exploration is the development of new precursor chemistries that leverage the reactivity of this compound. This includes its use in combination with other monomers and crosslinkers to create complex polymer networks with unique architectures. Research is also focused on developing more efficient and selective synthetic routes to this compound and its derivatives, which is crucial for their large-scale industrial adoption.

Advanced Integration into Next-Generation Electronic Devices and Complex Systems

This compound is a key precursor for the deposition of silicon-based thin films, which are integral components of modern electronic devices. acs.orgnih.gov Its high volatility and halogen-free nature make it an attractive and affordable option for atmospheric-pressure spatial deposition systems. acs.org In particular, it is being investigated for the low-temperature deposition of high-purity silicon dioxide (SiO2) films, a widely used dielectric material in microelectronics, packaging, and the optical industry. acs.org

One promising technique is atmospheric plasma-enhanced spatial chemical vapor deposition (APE-SCVD), where an oxygen plasma is used in combination with this compound. acs.org This method allows for the deposition of conformal, pinhole-free SiO2 thin films at temperatures as low as room temperature and on various substrates, including polymeric ones. acs.org The growth rate of these films can be controlled by adjusting the plasma power and deposition temperature. acs.org Research has shown that even at low deposition temperatures, the resulting SiO2 films are free from significant contamination from silicon nitride or silicon carbide. acs.org

The ability to deposit high-quality dielectric layers at low temperatures is crucial for the fabrication of next-generation flexible electronics and for devices built on temperature-sensitive substrates. researchgate.net The continued development of this compound-based deposition processes is expected to play a significant role in advancing these technologies. academie-sciences.fr

Innovations in Catalysis and Surface Engineering Applications Enabled by this compound

The unique reactivity of this compound makes it a valuable tool in catalysis and surface engineering. Its ability to form thin, conformal coatings is being exploited to modify the surfaces of various materials, thereby altering their chemical and physical properties. mdpi.com For example, this compound can be used to create hydrophobic or oleophobic surfaces, improve the adhesion of subsequent coatings, or introduce reactive sites for further functionalization.

In the realm of catalysis, this compound can be used as a precursor to synthesize structured catalyst supports or to encapsulate active catalytic species. princeton.edu The porous nature of some this compound-derived materials can provide high surface areas, which is beneficial for catalytic activity. princeton.edu Furthermore, the ability to tailor the surface chemistry of these materials allows for the creation of catalysts with enhanced selectivity and stability. ethz.ch Innovations in this area include the development of novel catalytic systems for a variety of chemical transformations, contributing to more efficient and sustainable chemical processes. in-part.com

Development of Predictive Models for Materials Design and Process Optimization using this compound

To accelerate the discovery and development of new materials based on this compound, researchers are increasingly turning to computational modeling and machine learning. researchgate.netmit.edu These predictive models can help to understand the relationships between the chemical structure of this compound derivatives, the processing conditions, and the final properties of the materials. arxiv.org By simulating various chemical reactions and material formulations, scientists can screen a vast number of possibilities and identify the most promising candidates for experimental validation. mdpi.comarxiv.org

For instance, machine learning algorithms can be trained on existing experimental data to predict the mechanical, thermal, or electrical properties of polymers derived from this compound. researchgate.net This can significantly reduce the time and cost associated with trial-and-error experimentation. mdpi.com Furthermore, process optimization models can be developed to determine the optimal conditions for the synthesis and processing of this compound-based materials, ensuring high quality and yield. processmaker.comarxiv.orghubspotusercontent-na1.netmadescientific.com These models can take into account various parameters, such as reaction temperature, pressure, and catalyst concentration, to maximize efficiency and minimize waste. hubspotusercontent-na1.netultralytics.com

The development of accurate and reliable predictive models is a key enabler for the rational design of advanced materials with tailored functionalities. As more data becomes available and modeling techniques become more sophisticated, the role of predictive modeling in the field of this compound research is expected to grow significantly.

Sustainable Synthesis and Application Methodologies for Organosilicon Compounds including this compound

The principles of green chemistry are increasingly being applied to the synthesis and application of organosilicon compounds like this compound. ijsetpub.com The goal is to develop more environmentally friendly and sustainable processes that minimize waste, reduce energy consumption, and utilize renewable resources. ijsetpub.com

One area of focus is the development of catalytic systems that enable the synthesis of this compound and its derivatives under milder reaction conditions and with higher selectivity. ijsetpub.com This can reduce the need for harsh reagents and solvents, leading to a cleaner and more efficient process. idw-online.de Another important aspect is the exploration of bio-based feedstocks as potential starting materials for the synthesis of organosilicon compounds. ijsetpub.com

Q & A

Q. What are the optimal synthesis parameters for depositing SiO₂ films using TVMS in plasma-enhanced chemical vapor deposition (PECVD)?

TVMS-based SiO₂ deposition requires precise control of plasma power, substrate temperature, and injector-substrate gap. For instance, increasing the dielectric barrier discharge (DBD) plasma voltage from 8 kV to 12 kV enhances atomic oxygen (O*) generation, directly increasing SiO₂ growth rates from 2 nm/min to 5 nm/min . Substrate temperatures between 75°C and 150°C yield films with minimal carbon contamination (confirmed by FTIR/XPS) and improved stoichiometry (AS2/AS1 FTIR ratio drops from 0.56 to 0.31, indicating higher density) . A narrow injector-substrate gap (150 µm) produces conformal 45 nm films, while larger gaps (500 µm) lead to rough, particle-laden layers .

Q. Why does TVMS fail to react with conventional oxidizers like H₂O or O₃ in CVD processes?

TVMS exhibits low reactivity with non-plasma oxidizers due to kinetic barriers in Si–OCH₃ bond cleavage. Experiments show no SiO₂ growth even at 260°C with H₂O, H₂O₂, or O₃, whereas oxygen plasma generates reactive O* species that efficiently abstract vinyl groups from TVMS, enabling low-temperature (25–180°C) deposition . This is attributed to the high oxidation potential of atomic oxygen (O*), which overcomes the activation energy for TVMS decomposition .

Q. How can researchers validate the chemical purity of TVMS-derived SiO₂ films?

Methodological validation involves:

  • FTIR spectroscopy : Absence of Si–CHₓ (1250 cm⁻¹) and Si–N (950 cm⁻¹) peaks confirms carbon/nitrogen-free films .
  • XPS analysis : Si 2p binding energy at ~103.5 eV and O 1s at ~532.8 eV indicate stoichiometric SiO₂ .
  • XRR (X-ray reflectivity) : Thickness uniformity (<±0.5 nm variation) and low surface roughness (<0.4 nm) .

Advanced Research Questions

Q. How do conflicting data on film thickness vs. injector-substrate gap inform reactor design?

Contradictory results arise from competing mechanisms: smaller gaps (150 µm) limit gas-phase reactions, reducing particle nucleation and yielding smooth films (e.g., 47.4 nm at 75°C), while larger gaps (500 µm) increase precursor-plasma mixing, enhancing growth rates but introducing roughness from gas-phase oligomerization . Computational fluid dynamics (CFD) modeling in COMSOL Multiphysics reveals that optimizing the "virtual CVD zone" (TVMS/O* mixing volume) balances growth rate and film quality. For patterned substrates, a 150 µm gap with a 100 sccm gas flow minimizes edge overgrowth .

Q. What experimental strategies resolve contradictions between substrate temperature and SiO₂ growth rate?

While conventional CVD shows higher temperatures accelerate growth, TVMS-based systems exhibit an inverse trend due to O* recombination at elevated temperatures. For example, increasing substrate temperature from 25°C to 150°C reduces O* density by ~40%, lowering growth rates from 5 nm/min to 2 nm/min . To mitigate this, researchers combine moderate temperatures (75–100°C) with higher plasma power (12 kV), achieving both high O* flux and reduced thermal decomposition of TVMS .

Q. How can contamination risks from TVMS decomposition byproducts be minimized?

Key strategies include:

  • Inert gas purging : Reduces residual hydrocarbon adsorption during deposition .
  • Post-deposition annealing : Heating films at 300–400°C in O₂ removes trace C–H/C=O groups (evidenced by FTIR peak reduction) .
  • Plasma parameter tuning : Higher O₂ flow rates (≥50 sccm) suppress carbon incorporation by enhancing oxidation efficiency .

Q. What methodologies address interfacial defects when depositing TVMS-derived SiO₂ on polymers or plasma-treated silicon?

Pre-deposition plasma activation (e.g., Ar/O₂ plasma for 5 min) hydroxylates polymer surfaces, improving TVMS adhesion. For silicon substrates, a 2 nm ALD SiO₂ buffer layer reduces interfacial stress, confirmed by TEM cross-sectional imaging . Additionally, lowering plasma power during initial deposition stages prevents substrate etching, as demonstrated by AFM-measured roughness <0.5 nm on polyimide .

Methodological Guidance Table

ParameterOptimal RangeAnalytical ToolKey OutcomeReference
Plasma Power (DBD)10–12 kVOES (O* triplet at 777 nm)Maximal O* flux
Substrate Temperature75–100°CFTIR (AS2/AS1 ratio)AS2/AS1 < 0.35
Injector-Substrate Gap150 µmXRR/SEMRoughness < 0.4 nm
Post-Annealing300°C (O₂, 30 min)XPS C 1s intensityC content < 1 at.%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.